5-(2-Fluorophenyl)-6-hydroxynicotinic acid
Description
5-(2-Fluorophenyl)-6-hydroxynicotinic acid (CAS: 1261957-61-2) is a fluorinated derivative of nicotinic acid, with the molecular formula C₁₃H₁₀FNO₄ . The compound features a 6-hydroxynicotinic acid core substituted at the 5-position with a 2-fluorophenyl group. This structural modification introduces both electronic and steric effects, distinguishing it from simpler nicotinic acid derivatives.
Properties
IUPAC Name |
5-(2-fluorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-10-4-2-1-3-8(10)9-5-7(12(16)17)6-14-11(9)15/h1-6H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNWQASPBVGEQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CNC2=O)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673424 | |
| Record name | 5-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214353-27-1 | |
| Record name | 5-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for higher efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce this compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds with different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorophenyl derivatives .
Scientific Research Applications
5-(2-Fluorophenyl)-6-hydroxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The hydroxyl group may also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The table below summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects : The 2-fluorophenyl group in 5-(2-Fluorophenyl)-6-hydroxynicotinic acid introduces a strong electron-withdrawing effect, which may stabilize the hydroxyl group at position 6 and influence intermolecular interactions during crystallization .
- Reactivity : Compared to 6-hydroxynicotinic acid, the fluorophenyl substitution likely reduces reaction rate constants further due to increased resonance stabilization of the anion .
- Biological Activity : While fluorophenyl-containing analogs (e.g., triazole derivatives) are associated with antimicrobial properties , specific data on the target compound’s bioactivity remain unconfirmed.
Crystallization and Solubility
Metabolic Pathways
- 6-Hydroxynicotinic acid is a key intermediate in microbial degradation pathways (e.g., in Clostridium and Pseudomonas), undergoing enzymatic reduction to 1,4,5,6-tetrahydro-6-oxonicotinic acid .
- The fluorophenyl substitution in the target compound may hinder enzymatic processing, as fluorinated aromatics are often resistant to degradation .
Chemical Reactivity
- 6-Chloronicotinic acid and 6-methylnicotinic acid demonstrate that electron-withdrawing groups (e.g., -Cl) increase reaction rates, while electron-donating groups (e.g., -Me) decrease them .
- The 2-fluorophenyl group in the target compound likely exerts a stronger electron-withdrawing effect than -Cl or -OH, further stabilizing intermediates and reducing reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
